![molecular formula C17H18N6O2S B6500561 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 863460-66-6](/img/structure/B6500561.png)
2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
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Overview
Description
Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, including AB00672182-01, have garnered significant attention in drug discovery due to their privileged structure motif. These compounds exhibit high chemical stability, aromatic character, and hydrogen bonding ability. Several prominent medicinal compounds containing a 1,2,3-triazole core are available in the market, such as the anticonvulsant drug Rufinamide, the broad-spectrum cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole .
Organic Synthesis
The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies exist for preparing this important scaffold, including:
Fluorescent Imaging and Materials Science
Fluorescent 1,2,3-triazoles are valuable probes for imaging biological structures. Additionally, these compounds contribute to materials science, where they can be incorporated into functional materials.
Future Directions
properties
IUPAC Name |
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c1-25-13-6-4-12(5-7-13)23-16-15(20-21-23)17(19-11-18-16)26-10-14(24)22-8-2-3-9-22/h4-7,11H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOLYVOTTOAYCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCCC4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone |
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